3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiazolidin-2,4-dione (TZD) derivatives, such as the compound , can be synthesized using deep eutectic solvents . These solvents act as both solvents and catalysts. The synthesis process involves a Knoevenagel condensation, and the deep eutectic solvent choline chloride, N-methylurea, has been found to be the most suitable for this process .
Molecular Structure Analysis
The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Chemical Reactions Analysis
Thiazolidinediones, including the compound , are five-membered, heterocyclic compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Scientific Research Applications
Chymase Inhibition
A study by S. Niwata et al. (1997) demonstrated the synthesis and evaluation of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including compounds structurally similar to the requested chemical, for their ability to selectively inhibit human heart chymase. These derivatives were optimized for chymase inhibition, showing significant selectivity and potency, which could have implications for cardiovascular diseases treatment strategies (Niwata et al., 1997).
Anticancer Activity
Chandrappa et al. (2008) synthesized a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, assessed for their antiproliferative activity against various human cancer cell lines. The study revealed the importance of the nitro group on the thiazolidinone moiety and the position of substituted aryl rings in determining antiproliferative activity, suggesting potential applications in cancer therapy (Chandrappa et al., 2008).
Antibacterial and Antifungal Activities
Research by Mistry and Desai (2006) explored the synthesis of compounds with both azetidinones and thiazolidinones, showing pharmacological activity, including antibacterial and antifungal effects. This highlights the compound's relevance in developing new antimicrobial agents (Mistry & Desai, 2006).
Anti-inflammatory Properties
A study by Liang Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives, evaluating their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound, in particular, showed superior anti-inflammatory properties compared to indomethacin, a commercial anti-inflammatory drug, suggesting potential for treating inflammatory diseases (Liang Ma et al., 2011).
Synthesis and Characterization
Shah et al. (2014) focused on the synthesis and characterization of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, assessing their antimicrobial activities. This research contributes to the understanding of the compound's chemical properties and its potential as a scaffold for developing antimicrobial agents (Shah et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMKWRFNILAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.